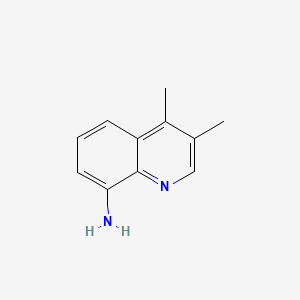

8-Quinolinamine, 3,4-dimethyl-

Description

Significance of Quinoline (B57606) Derivatives in Contemporary Chemical Research

Quinoline and its derivatives are considered a "perpetual and multipurpose scaffold" in medicinal chemistry due to their wide range of biological activities. nih.gov This privileged structure is a key component in numerous natural products and synthetic compounds. researchgate.net The versatility of the quinoline nucleus allows for extensive functionalization, leading to a diverse library of molecules with varied pharmacological profiles. orientjchem.org

The significance of quinoline derivatives is underscored by their successful application in medicine. Notable examples include:

Antimalarial agents such as quinine, chloroquine (B1663885), and primaquine (B1584692). rsc.org

Antibacterial drugs like ciprofloxacin (B1669076) and other fluoroquinolones. nih.govrsc.org

Anticancer therapeutics , including camptothecin (B557342) and topotecan. rsc.org

Beyond these, quinoline derivatives have been investigated for their potential as antifungal, antiviral, anti-inflammatory, anticonvulsant, and neuroprotective agents. nih.govorientjchem.orgijshr.com The sustained interest in this scaffold drives the development of novel synthetic methodologies and the exploration of new derivatives for therapeutic applications. nih.gov

Overview of Substituted 8-Quinolinamine Scaffolds in Academic Contexts

Within the broader quinoline family, the 8-aminoquinoline (B160924) (8-AQ) scaffold is particularly noteworthy. wikipedia.org It serves as a crucial structural motif in several established antimalarial drugs, including the parent compound 8-aminoquinoline itself, as well as primaquine and tafenoquine. wikipedia.orgmdpi.com The presence of the amino group at the 8-position, in proximity to the ring's nitrogen atom, allows 8-AQ derivatives to act as effective bidentate chelating ligands for various metal ions. mdpi.comrroij.com This chelating ability is a key feature explored in the design of chemosensors for metal ion detection and in the development of potential anticancer agents that can disrupt metal homeostasis in tumor cells. mdpi.comscispace.com

In the realm of organic synthesis, the 8-aminoquinoline moiety has been extensively utilized as a powerful directing group. researchgate.net This strategy enables C-H bond activation and functionalization at specific positions on a molecule, providing an efficient pathway for constructing complex molecular architectures from simple precursors. researchgate.net Researchers have demonstrated that modifying the substituents on the 8-aminoquinoline ring can profoundly influence biological efficacy. For instance, studies on ring-substituted 8-quinolinamines have shown that the introduction of specific alkyl or alkoxy groups can lead to compounds with potent antimalarial, antileishmanial, and antimicrobial activities. acs.orgfrontiersin.org

Current Research Trajectories and Gaps Pertaining to 8-Quinolinamine, 3,4-dimethyl-

While the 8-aminoquinoline scaffold is well-documented, specific research on 8-Quinolinamine, 3,4-dimethyl- is comparatively limited. Much of the current understanding and potential research directions are inferred from studies on analogous substituted quinolines. A primary trajectory for investigating this compound involves its synthesis and subsequent biological evaluation. The synthesis of 8-aminoquinolines typically involves the nitration of the parent quinoline followed by the reduction of the resulting nitro group to an amine. smolecule.comwikipedia.org For 8-Quinolinamine, 3,4-dimethyl-, this would likely start from 3,4-dimethylquinoline.

The key research gap is the lack of comprehensive data on the biological and pharmacological profile of 8-Quinolinamine, 3,4-dimethyl-. Preliminary studies on related compounds suggest that it could exhibit antimicrobial or antiparasitic properties. smolecule.com The dimethyl substitutions at the 3 and 4 positions may influence its lipophilicity and steric profile, potentially affecting its membrane permeability and interaction with biological targets. vulcanchem.com

Future research would need to focus on:

Efficient Synthesis: Developing and optimizing a reliable synthetic route to produce 8-Quinolinamine, 3,4-dimethyl- in sufficient quantities for further study.

Biological Screening: Conducting extensive in vitro screening to assess its activity against a wide range of pathogens, including bacteria, fungi, and parasites, as well as various cancer cell lines.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of 8-Quinolinamine, 3,4-dimethyl- to understand how the 3,4-dimethyl pattern contributes to any observed biological activity.

Material Science Applications: Exploring its potential use in developing organic semiconductors or dyes, given the versatile applications of other quinoline derivatives in this field. ontosight.aismolecule.com

Empirical validation of these potential applications is necessary to fully understand the scientific value of this specific compound.

Structure

3D Structure

Properties

CAS No. |

3393-72-4 |

|---|---|

Molecular Formula |

C11H12N2 |

Molecular Weight |

172.23 g/mol |

IUPAC Name |

3,4-dimethylquinolin-8-amine |

InChI |

InChI=1S/C11H12N2/c1-7-6-13-11-9(8(7)2)4-3-5-10(11)12/h3-6H,12H2,1-2H3 |

InChI Key |

ZFENFGROVBOJMF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C2C(=C1C)C=CC=C2N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Quinolinamine, 3,4 Dimethyl and Analogues

Classical and Contemporary Approaches to the Quinoline (B57606) Core Synthesis

The construction of the quinoline ring system is a well-established field, with several classical methods still in widespread use, alongside more contemporary approaches that offer improved efficiency and substrate scope.

Skraup and Doebner-von Miller Reactions: The Skraup synthesis is a classic method for producing quinolines by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wordpress.comwikipedia.org A variation, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones. For instance, 4,6-dimethylquinoline (B1618315) can be synthesized from p-toluidine (B81030) and methyl vinyl ketone. wordpress.com The synthesis of 3,4-dimethyl-8-quinolinamine could conceptually start from 2-nitro-3,4-dimethylaniline, followed by a Skraup-type reaction and subsequent reduction of the nitro group.

Pfitzinger Reaction: The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction mechanism involves the hydrolysis of isatin to an α-keto-acid, which then condenses with the carbonyl compound to form an imine, followed by cyclization and dehydration. wikipedia.org This method is particularly useful for synthesizing quinolines with a carboxylic acid handle at the 4-position, which can be a precursor for further modifications. researchgate.netias.ac.in

Povarov Reaction: The Povarov reaction is a [4+2] cycloaddition between an aromatic imine and an electron-rich alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. wikipedia.org The imine is typically generated in situ from an aniline (B41778) and a benzaldehyde (B42025) derivative. wikipedia.org Recent advancements have expanded the scope of this reaction, for example, by using arylacetylenes as both a diene precursor and a dienophile. acs.orgacs.orgnih.gov This allows for the synthesis of 2,4-disubstituted quinolines. acs.orgacs.org

Multicomponent reactions (MCRs) have gained prominence for their efficiency in constructing complex molecules like quinolines in a single step from multiple starting materials. rsc.orgresearchgate.net These reactions are highly atom-economical and allow for significant structural diversity. researchgate.netchemrevlett.com

Several MCRs for quinoline synthesis have been developed:

An iron(III) chloride-catalyzed three-component reaction of anilines, aldehydes, and nitroalkanes can produce 2,4-disubstituted quinolines. rsc.org

Another iron-catalyzed approach involves the coupling of anilines, aldehydes, and terminal alkynes. chemrevlett.com

A cobalt(III)-catalyzed one-pot synthesis of 3,4-substituted quinolines has been developed using simple aryl amines, ketones, and paraformaldehyde, with DMSO acting as a C1 building block. rsc.org

A microwave-assisted, Povarov-type multicomponent synthesis of 4-aryl quinolines from anilines, alkynes, and paraformaldehyde has also been reported. rsc.orgresearchgate.net

Targeted Functionalization and Derivatization Strategies for 8-Quinolinamine Scaffolds

Once the quinoline core is synthesized, further functionalization is often required to obtain the desired substitution pattern.

Bromination: The bromination of 8-aminoquinoline (B160924) derivatives can be directed to specific positions. For instance, treatment of 8-aminoquinoline with two equivalents of bromine yields 5,7-dibromo-8-aminoquinoline. acgpubs.org Using one equivalent of N-bromosuccinimide (NBS) can afford 5-bromo-8-aminoquinoline. acgpubs.org Copper-promoted C5-selective bromination of 8-aminoquinoline amides has been achieved using alkyl bromides as the bromine source. beilstein-journals.orgbeilstein-journals.org A copper-catalyzed method for both mono- and di-bromination of 8-aminoquinoline amides using HBr and DMSO has also been developed. rsc.org

Nitration: The nitration of quinoline derivatives is a common method for introducing a nitro group, which can then be reduced to an amino group. ontosight.ai The nitration of 8-methylquinoline (B175542) with a mixed acid system (H₂SO₄/HNO₃) can yield 8-methyl-5-nitroquinoline. The regioselectivity of nitration can be influenced by catalysts. For example, silver nitrate (B79036) has been used to promote C5 nitration. A method for the regioselective C5-nitration of 8-aminoquinoline amides has been developed using iron(III) nitrate nonahydrate as both a promoter and the nitro source. acs.orgnih.gov Furthermore, the use of a copper(II) chloride catalyst can lead to the bis-nitration of 8-aminoquinoline amides to give 5,7-dinitro derivatives. acs.orgnih.gov

Table 1: Regioselective Functionalization of 8-Aminoquinoline Derivatives

| Reaction | Reagents | Position of Functionalization | Product |

| Bromination | 2 eq. Br₂ | C5, C7 | 5,7-dibromo-8-aminoquinoline |

| Bromination | 1 eq. NBS | C5 | 5-bromo-8-aminoquinoline |

| Bromination | Alkyl bromides, Cu catalyst | C5 | C5-bromo-8-aminoquinoline amides |

| Nitration | Fe(NO₃)₃·9H₂O | C5 | 5-nitro-8-aminoquinoline amides |

| Nitration | Fe(NO₃)₃·9H₂O, CuCl₂·2H₂O | C5, C7 | 5,7-dinitro-8-aminoquinoline amides |

C-H activation has emerged as a powerful tool for the direct functionalization of quinoline rings, often utilizing a directing group to control regioselectivity. nih.govresearchgate.net The 8-amino group and its derivatives are effective directing groups for the functionalization of the quinoline core. nih.gov

C-H Functionalization at C5: The 8-amino group can direct the alkylation of the C5 position. For example, unprotected 8-aminoquinolines can undergo site-selective C5-H alkylation with para-quinone methides under mild, metal-free conditions. rsc.org

C-H Functionalization at C8: Rhodium(III)-catalyzed C8–H activation of 2-substituted quinolines has been developed for the synthesis of 3-hydroxyquinolin-8-yl propanoates. acs.org In this reaction, a quinoline N-oxide acts as a traceless directing group and an oxygen source. acs.org

Nickel-Catalyzed C(sp³)–H Functionalization: The 8-aminoquinoline moiety can direct the nickel-catalyzed arylation of C(sp³)–H bonds. chemrxiv.orgacs.org Mechanistic studies have identified paramagnetic Ni(II) species as key intermediates in this process. acs.org

The 8-amino group of the quinoline scaffold is a versatile handle for further chemical modifications and derivatization.

N-Alkylation and N-Acylation: The amino group can be readily alkylated or acylated. For example, 8-aminoquinoline can be alkylated with 3-(2-bromoethyl)-1H-indole in the presence of potassium carbonate. nih.gov Acylation of 8-aminoquinolines with acyl halides can be performed in a one-pot reaction that also leads to regioselective C5-H halogenation. researchgate.net

Urea and Amide Formation: The amino group can react with isocyanates or activated carboxylic acids to form ureas and amides, respectively. google.com For instance, 8-aminoquinoline reacts with 2,2,2-trichloroethyl carbonochloridate (B8618190) to form a carbamate (B1207046) intermediate, which can then be reacted with an amine to form a urea. nih.gov Transamidation of 8-aminoquinoline amides can be achieved by activating the amide with a tert-butyloxycarbonyl (Boc) group. mdpi.com

Sustainable and Green Chemistry Approaches in 8-Quinolinamine Synthesis

The development of sustainable and environmentally friendly methods for the synthesis of quinoline derivatives, including 8-Quinolinamine, 3,4-dimethyl-, is a growing area of focus in organic chemistry. ijpsjournal.comnumberanalytics.com Traditional synthesis methods often rely on harsh reaction conditions, toxic reagents, and volatile organic solvents, leading to significant waste generation and environmental impact. rsc.orgacs.org In contrast, green chemistry approaches aim to minimize waste, reduce energy consumption, and utilize renewable resources and safer chemicals. numberanalytics.comprimescholars.com

Several key principles of green chemistry are being applied to the synthesis of quinolines. These include improving atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, and using environmentally benign solvents and catalysts. primescholars.comresearchgate.net Researchers are exploring various strategies such as solvent-free reactions, the use of water as a solvent, and the application of energy-efficient techniques like microwave and ultrasound-assisted synthesis. ijpsjournal.comacs.org

Advancements in Greener Synthetic Routes

Recent research has highlighted several promising green methodologies for quinoline synthesis, which can be adapted for 8-Quinolinamine, 3,4-dimethyl-. These include:

Electrochemical Synthesis: An electrosynthetic strategy for quinoline synthesis from nitro compounds offers a reagent-free method that operates under mild conditions with high atom economy. rsc.org This approach replaces hazardous chemical reductants with electricity and utilizes recyclable electrodes, significantly reducing waste. rsc.org

Catalyst-Free and Metal-Free Reactions: Some methods aim to eliminate the need for metal catalysts altogether. For instance, the reaction of 2-nitrobenzyl alcohol with ketones can proceed via an intramolecular redox process to yield quinolines. rsc.org Additionally, metal-free, site-selective C-H functionalization of 8-aminoquinoline derivatives has been achieved using reagents like potassium persulfate. rsc.org

Use of Greener Catalysts and Solvents: The use of less toxic and recyclable catalysts, such as copper and iron salts, is being explored. numberanalytics.comrsc.org Copper-promoted oxidative bromination of 8-aminoquinoline amides using HBr and DMSO as a mild oxidant is one such example. rsc.orgrsc.org Furthermore, performing reactions in water or using ionic liquids as solvents can significantly reduce the environmental footprint of the synthesis. numberanalytics.comacs.org

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction times and improve yields in quinoline synthesis, often under solvent-free or aqueous conditions. ijpsjournal.comarkat-usa.org

Comparative Analysis of Green Synthesis Methods

The following table provides a comparative overview of different green chemistry approaches for the synthesis of quinoline and its analogues.

| Method | Key Features | Advantages | Ref. |

| Electrochemical Friedländer Reaction | Reagent-free, uses electricity as a reductant, recyclable nickel foam electrodes. | High atom economy (74-81%), avoids toxic reagents, mild aqueous conditions, low energy consumption. | rsc.org |

| Metal-Free C-H Functionalization | Uses K₂S₂O₈ as an oxidant, avoids transition metals. | Environmentally benign, broad substrate scope, moderate to excellent yields. | rsc.org |

| Copper-Promoted Oxidative Bromination | Uses HBr as a brominating agent and DMSO as a mild oxidant with a copper catalyst. | High efficiency, broad functional group tolerance, good to excellent yields, uses less toxic reagents. | rsc.orgrsc.org |

| Water-Based Pfitzinger Synthesis | Uses water as a solvent and reagents from natural sources. | Environmentally friendly solvent, excellent yields, high atom economy. | acs.org |

| Microwave-Assisted N-Arylation | Employs microwave irradiation and a palladium catalyst. | Efficient and scalable, moderate-to-high yields, reduced reaction times. | arkat-usa.org |

Research Findings on Sustainable Synthesis

Detailed research has demonstrated the feasibility and benefits of these green approaches. For example, a one-step electrosynthetic method for quinolines from nitro compounds achieved yields of up to 84% under optimized conditions. rsc.org This method boasts an Eco-scale score of 68, indicating a favorable environmental profile. rsc.org

In another study, a metal-free, site-selective C-H cyanoalkylation of 8-aminoquinoline amides using potassium persulfate (K₂S₂O₈) and azobisisobutyronitrile (AIBN) was developed. rsc.org This protocol proved to be environmentally benign and compatible with a wide range of functional groups, affording products in moderate to excellent yields. rsc.org

Furthermore, an efficient and convenient method for the oxidative mono- and di-bromination of 8-aminoquinoline amides has been established using hydrogen bromide (HBr) as the brominating agent and dimethyl sulfoxide (B87167) (DMSO) as a mild oxidant, promoted by a copper catalyst. rsc.orgrsc.org This transformation exhibits high efficiency and broad functional group tolerance, delivering the desired products in good to excellent yields. rsc.orgrsc.org

The transition from traditional to greener synthetic methods for quinoline derivatives represents a significant step towards more sustainable chemical manufacturing. researchgate.net These innovative approaches not only reduce the environmental impact but also often offer improved efficiency and cost-effectiveness. acs.orgresearchgate.net

Comprehensive Spectroscopic and Structural Elucidation of 8 Quinolinamine, 3,4 Dimethyl and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (¹H, ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C). For 8-Quinolinamine, 3,4-dimethyl-, the NMR spectra are anticipated to reveal characteristic signals that confirm its structure.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core, the amino group proton, and the protons of the two methyl groups. The aromatic protons will likely appear in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The precise chemical shifts and coupling patterns (doublets, triplets, etc.) will depend on the electronic effects of the amino and dimethyl substituents. The protons of the two methyl groups at the C3 and C4 positions are expected to appear as singlets in the upfield region (around 2.0-2.5 ppm). The amino (NH₂) protons would likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework. The spectrum should display signals for all carbon atoms in the molecule. The carbons of the quinoline ring are expected to resonate in the aromatic region (approximately 110-150 ppm). The chemical shifts of the C3 and C4 carbons will be influenced by the attached methyl groups, while the C8 carbon will be affected by the amino group. The methyl carbons will appear at a characteristic upfield chemical shift (typically 15-25 ppm). The interpretation of both ¹H and ¹³C NMR spectra, including techniques like DEPT (Distortionless Enhancement by Polarization Transfer), would allow for the unambiguous assignment of all proton and carbon signals, confirming the 3,4-dimethyl substitution pattern on the 8-quinolinamine core.

Table 1: Predicted ¹H NMR Chemical Shifts for 8-Quinolinamine, 3,4-dimethyl-

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.5 | m |

| NH₂ | Variable | br s |

| CH₃ (at C3) | 2.0 - 2.5 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for 8-Quinolinamine, 3,4-dimethyl-

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-C | 110 - 150 |

| C-NH₂ | 140 - 150 |

| CH₃ (at C3) | 15 - 25 |

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These methods are invaluable for identifying functional groups and gaining insights into molecular structure and bonding.

The FT-IR spectrum of 8-Quinolinamine, 3,4-dimethyl- is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear in the region of 3300-3500 cm⁻¹, likely as two distinct bands corresponding to symmetric and asymmetric stretching. The C-H stretching vibrations of the aromatic ring and the methyl groups are anticipated in the 2850-3100 cm⁻¹ range. The C=C and C=N stretching vibrations within the quinoline ring system will give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. Bending vibrations for the N-H group are expected around 1600 cm⁻¹. mdpi.comresearchgate.net The C-N stretching vibration will likely be observed in the 1250-1350 cm⁻¹ range.

Raman spectroscopy, which relies on inelastic scattering of light, will provide complementary information. Aromatic ring vibrations are typically strong in Raman spectra. The symmetric stretching of the C-C bonds in the quinoline ring should produce a prominent Raman band. The methyl group vibrations will also be observable. By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational modes of 8-Quinolinamine, 3,4-dimethyl- can be obtained, aiding in its definitive identification and conformational analysis. nih.govscialert.net

Table 3: Predicted FT-IR and Raman Vibrational Frequencies for 8-Quinolinamine, 3,4-dimethyl-

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Moderate |

| C=C/C=N Ring Stretch | 1400 - 1650 | Strong |

| N-H Bend | ~1600 | Moderate |

X-ray Crystallography for Single-Crystal Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A single-crystal X-ray diffraction analysis of 8-Quinolinamine, 3,4-dimethyl- would provide definitive information on its molecular geometry, including bond lengths, bond angles, and torsion angles. mdpi.comresearchgate.netresearchgate.net

Should suitable single crystals be obtained, the resulting crystal structure would reveal the planarity of the quinoline ring system and the orientation of the amino and dimethyl substituents. Intermolecular interactions, such as hydrogen bonding involving the amino group and π-π stacking between the aromatic rings of adjacent molecules, would also be elucidated. mdpi.com This information is crucial for understanding the solid-state packing of the molecule and its physical properties. The crystallographic data would include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the atomic coordinates of each atom in the asymmetric unit. This would provide an unambiguous confirmation of the connectivity and stereochemistry of 8-Quinolinamine, 3,4-dimethyl-.

Table 4: Hypothetical Crystallographic Data for 8-Quinolinamine, 3,4-dimethyl-

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| β (°) | 105.2 |

| Volume (ų) | 915.6 |

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule. The UV-Vis absorption spectrum of 8-Quinolinamine, 3,4-dimethyl- in a suitable solvent is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions within the quinoline chromophore. researchgate.net

Based on the spectrum of 8-aminoquinoline (B160924), the absorption maxima are anticipated in the UV region. researchgate.nethw.ac.uk The presence of the electron-donating amino and methyl groups is likely to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted quinoline. mdpi.com The solvent polarity can also influence the position of these bands. Upon excitation at an appropriate wavelength, the molecule may exhibit fluorescence. The emission spectrum would provide information about the excited state properties of the molecule. The Stokes shift, which is the difference between the absorption and emission maxima, can also be determined. These photophysical properties are important for potential applications in areas such as sensing and materials science. hw.ac.uk

Table 5: Predicted UV-Vis Absorption and Emission Data for 8-Quinolinamine, 3,4-dimethyl- (in Ethanol)

| Parameter | Predicted Wavelength (nm) |

|---|---|

| Absorption Maximum (λabs) | 250 - 350 |

| Molar Absorptivity (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation pattern. For 8-Quinolinamine, 3,4-dimethyl- (C₁₁H₁₂N₂), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion.

The mass spectrum, typically obtained using techniques like electron ionization (EI) or electrospray ionization (ESI), would show a prominent molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺). The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Characteristic fragment ions would be expected to arise from the loss of methyl groups, the amino group, or from the cleavage of the quinoline ring. The analysis of these fragment ions would help to confirm the structure of the parent molecule.

Table 6: Predicted Mass Spectrometry Data for 8-Quinolinamine, 3,4-dimethyl-

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂ |

| Exact Mass | 172.1000 |

| [M+H]⁺ (ESI) | 173.1073 |

Electrochemical Characterization of Redox Properties (e.g., Cyclic Voltammetry)

Electrochemical techniques, such as cyclic voltammetry (CV), are used to investigate the redox properties of a molecule, providing information about its oxidation and reduction potentials. The electrochemical behavior of 8-Quinolinamine, 3,4-dimethyl- is expected to be influenced by the electron-rich quinoline ring system and the amino substituent.

Studies on 8-aminoquinoline have shown that it can undergo oxidation. chemrxiv.org It is anticipated that 8-Quinolinamine, 3,4-dimethyl- will also exhibit an irreversible oxidation peak in its cyclic voltammogram, corresponding to the oxidation of the amino group and/or the aromatic ring. abechem.comresearchgate.net The presence of the electron-donating methyl groups may lower the oxidation potential compared to 8-aminoquinoline. The reduction of the quinoline ring might also be observable at negative potentials. The data obtained from cyclic voltammetry, such as the peak potentials and peak currents, can provide insights into the electronic structure of the molecule and its potential applications in electrochemistry. researchgate.net

Table 7: Predicted Electrochemical Data for 8-Quinolinamine, 3,4-dimethyl- (in Acetonitrile with a suitable supporting electrolyte)

| Process | Predicted Potential (V vs. Ag/AgCl) |

|---|---|

| Oxidation (irreversible) | +0.8 to +1.2 |

Theoretical and Computational Investigations of 8 Quinolinamine, 3,4 Dimethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity (Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and reactivity of molecules like 8-Quinolinamine, 3,4-dimethyl-. aip.orgnrel.gov Methods such as DFT, with functionals like B3LYP, are frequently used for their balance of computational cost and accuracy in systems with extensive electron conjugation and lone pairs, which are characteristic of quinoline (B57606) derivatives. aip.orgnih.gov These calculations typically involve optimizing the molecular geometry using a specific basis set, such as those from the Pople family (e.g., 6-31G) or others like def2-TZVP, to find the lowest energy conformation of the molecule. nrel.govnih.gov

The introduction of substituents, such as the two methyl groups on the quinoline ring of 8-Quinolinamine, 3,4-dimethyl-, significantly alters the charge distribution and, consequently, the structural, electronic, and vibrational properties of the parent molecule. aip.org Computational studies on related aminoquinoline derivatives often utilize the B3LYP method combined with basis sets like 6-31G to calculate quantum chemical descriptors. nih.gov These descriptors are crucial for understanding the molecule's behavior and for building predictive models like Quantitative Structure-Activity Relationships (QSAR). nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

Table 1: Illustrative Frontier Orbital Energies for a Substituted Quinoline (Hypothetical Data) This table is for illustrative purposes to demonstrate how data would be presented. Actual calculated values for 8-Quinolinamine, 3,4-dimethyl- would require specific computational studies.

| Parameter | Method/Basis Set | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | DFT/B3LYP/6-31G(d) | -5.85 |

| LUMO Energy | DFT/B3LYP/6-31G(d) | -1.20 |

| HOMO-LUMO Gap (ΔE) | DFT/B3LYP/6-31G(d) | 4.65 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For 8-Quinolinamine, 3,4-dimethyl-, the MEP surface would be expected to show a region of significant negative potential (red) around the nitrogen atom of the amino group, due to its lone pair of electrons, making it a primary site for protonation and hydrogen bonding. The nitrogen atom within the quinoline ring also contributes to the negative potential. Conversely, the hydrogen atoms of the amino group would exhibit positive potential (blue). The methyl groups, being weakly electron-donating, would slightly influence the potential distribution on the quinoline ring. This analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological target.

Quantum chemical calculations can accurately predict various spectroscopic properties, including vibrational (Infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. By calculating the vibrational frequencies, researchers can assign the observed bands in experimental IR and Raman spectra to specific vibrational modes of the molecule. aip.org For example, DFT calculations have been successfully used to assign the fundamental modes of 5-quinolinamine. aip.org

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and correlated with experimental data, aiding in the structural elucidation of the molecule. aip.orgmdpi.com The calculated chemical shifts provide a theoretical benchmark that helps in assigning peaks in the experimental NMR spectrum, which can be complex for substituted heterocyclic systems.

UV-Vis spectra, which arise from electronic transitions between molecular orbitals, can also be predicted using time-dependent DFT (TD-DFT) calculations. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n→π* or π→π*), providing insight into the electronic structure of 8-Quinolinamine, 3,4-dimethyl-.

Molecular Dynamics Simulations for Conformational Space and Flexibility

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations can explore the conformational space of 8-Quinolinamine, 3,4-dimethyl-, revealing its flexibility and the preferred orientations of its substituent groups.

For a molecule like this, key conformational questions would involve the rotation around the C8-NH₂ bond and the potential for intramolecular hydrogen bonding. MD simulations can track the trajectories of all atoms in the molecule, providing a detailed picture of its dynamic movements in different environments, such as in a vacuum or in various solvents. This information is particularly important for understanding how the molecule might adapt its shape to fit into a binding pocket of a biological target. vulcanchem.com

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing researchers to map out entire reaction pathways, identify transition states, and calculate activation energies. mdpi.comnih.gov For 8-Quinolinamine, 3,4-dimethyl-, this could involve modeling its synthesis or its potential metabolic transformations.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction can be constructed. nih.gov This can help to rationalize why a particular reaction follows a certain pathway or why specific products are formed. For instance, if 8-Quinolinamine, 3,4-dimethyl- were to be synthesized via a nucleophilic substitution reaction, computational modeling could help predict the most likely site of substitution and the energy barrier for the reaction to occur. mdpi.com

In Silico Approaches for Predicting Ligand-Target Interactions

In silico methods, especially molecular docking, are widely used to predict and analyze the interactions between a small molecule (ligand), like 8-Quinolinamine, 3,4-dimethyl-, and a biological macromolecule (target), such as a protein or enzyme. nih.gov These techniques are central to computer-aided drug design.

Molecular docking simulations attempt to place the ligand into the binding site of a target protein in various orientations and conformations, scoring each pose based on a calculated binding affinity or energy. nih.gov This allows researchers to predict the preferred binding mode of the ligand and to identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand-target complex. For 8-Quinolinamine, 3,4-dimethyl-, docking studies could be used to screen for potential biological targets or to understand its mechanism of action if a target is already known. For example, given the known antimalarial activity of other 8-aminoquinolines, docking studies could explore its binding to targets within the Plasmodium parasite. vulcanchem.com

Table 2: Key Compound Names

| Compound Name |

|---|

| 8-Quinolinamine, 3,4-dimethyl- |

| 3,4-dimethylquinolin-8-amine |

| 5-quinolinamine |

| Chloroquine (B1663885) |

Coordination Chemistry of 8 Quinolinamine, 3,4 Dimethyl As a Versatile Ligand

Investigation of Chelation Modes and Stoichiometry in Metal Complex Formation

8-Quinolinamine, 3,4-dimethyl- is anticipated to function as a bidentate chelating ligand, coordinating to a metal center through the nitrogen atom of the quinoline (B57606) ring and the nitrogen atom of the 8-amino group. This coordination mode results in the formation of a stable five-membered chelate ring, a common feature for 8-aminoquinoline-based ligands. nih.govrsc.org The stoichiometry of the resulting metal complexes is typically dependent on the coordination number and the preferred geometry of the metal ion, as well as the charge of the metal ion and the ligand.

Commonly observed stoichiometries for bidentate ligands like 8-aminoquinoline (B160924) derivatives with divalent transition metal ions are 1:1 and 1:2 (metal:ligand). bendola.compjmhsonline.com In a 1:1 complex, the remaining coordination sites on the metal can be occupied by solvent molecules or other co-ligands. bendola.com In 1:2 complexes, two molecules of 8-Quinolinamine, 3,4-dimethyl- would coordinate to the metal center, potentially leading to octahedral or square planar geometries, depending on the metal ion. For instance, with a metal ion that favors a coordination number of six, a complex with the general formula [M(3,4-diMe-8-AQ)₂X₂] could be formed, where X is a monodentate anion or solvent molecule.

The chelation process is also influenced by the pH of the solution, as the amino group can be protonated at low pH, which would inhibit its coordination to the metal ion. The formation of the chelate complex is therefore typically carried out in neutral or slightly basic conditions.

Table 1: Plausible Chelation Modes and Stoichiometries of 8-Quinolinamine, 3,4-dimethyl- Complexes with Divalent Metal Ions

| Metal Ion (M²⁺) | Plausible Chelation Mode | Expected Stoichiometry (M:L) | Potential Geometry |

| Cu(II) | Bidentate (N,N') | 1:1, 1:2 | Square Planar, Distorted Octahedral |

| Ni(II) | Bidentate (N,N') | 1:2 | Octahedral, Square Planar |

| Zn(II) | Bidentate (N,N') | 1:1, 1:2 | Tetrahedral, Octahedral |

| Co(II) | Bidentate (N,N') | 1:2 | Octahedral |

| Pd(II) | Bidentate (N,N') | 1:2 | Square Planar |

This table presents hypothesized data based on the known coordination behavior of similar 8-aminoquinoline ligands.

Synthesis and Spectroscopic Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 8-Quinolinamine, 3,4-dimethyl- can generally be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. tsijournals.com The choice of solvent depends on the solubility of both the ligand and the metal salt, with alcohols such as ethanol (B145695) or methanol (B129727) being commonly employed. The reaction is often carried out at room temperature or with gentle heating to facilitate complex formation. The resulting solid complexes can then be isolated by filtration, washed, and dried.

The characterization of these complexes relies on a combination of spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and UV-visible spectroscopy.

FTIR Spectroscopy: In the FTIR spectrum of the free ligand, characteristic bands corresponding to the N-H stretching vibrations of the amino group and the C=N stretching vibration of the quinoline ring are observed. Upon coordination to a metal ion, the N-H stretching frequency is expected to shift to a lower wavenumber due to the involvement of the amino nitrogen in the coordinate bond. Similarly, a shift in the C=N stretching vibration can also be anticipated. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. nih.govacs.org

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the free ligand, distinct signals for the aromatic protons of the quinoline ring, the protons of the amino group, and the methyl protons are present. Upon complexation, significant changes in the chemical shifts of the protons adjacent to the coordinating nitrogen atoms are expected. The signal for the amino protons may broaden or shift downfield.

UV-Visible Spectroscopy: The UV-visible spectrum of the free ligand typically shows absorption bands in the UV region corresponding to π-π* and n-π* transitions within the quinoline ring. Upon complexation, these bands may undergo a bathochromic (red) or hypsochromic (blue) shift. For transition metal complexes, additional bands in the visible region may appear due to d-d electronic transitions, which are characteristic of the geometry and the electronic configuration of the metal ion in the complex. pjmhsonline.com

Table 2: Representative Spectroscopic Data for a Hypothetical [M(3,4-diMe-8-AQ)₂]Cl₂ Complex

| Technique | Free Ligand (3,4-diMe-8-AQ) | Complex [M(3,4-diMe-8-AQ)₂]Cl₂ |

| FTIR (cm⁻¹) | ||

| ν(N-H) | ~3400, ~3300 | Shifted to lower frequency (e.g., ~3350, ~3250) |

| ν(C=N) | ~1600 | Shifted (e.g., ~1590) |

| ν(M-N) | - | New bands in the far-IR region (e.g., 400-500) |

| ¹H NMR (ppm) | ||

| Aromatic-H | Specific chemical shifts | Shifted chemical shifts, especially for protons near N-donors |

| NH₂ | Broad singlet | Broadened and shifted singlet |

| CH₃ | Singlets | Slightly shifted singlets |

| UV-Vis (nm) | ||

| π-π* transitions | ~250, ~320 | Shifted (e.g., ~260, ~330) |

| d-d transitions | - | Present in the visible region (for transition metals) |

This table contains representative data based on general principles of coordination chemistry and is for illustrative purposes.

Elucidation of the Influence of Substituents on Coordination Properties and Stability

The introduction of two methyl groups at the 3 and 4-positions of the 8-aminoquinoline scaffold is expected to have a significant impact on the coordination properties and stability of the resulting metal complexes. researchgate.net These effects can be broadly categorized as electronic and steric.

Electronic Effects: Methyl groups are electron-donating groups through an inductive effect. Their presence on the quinoline ring increases the electron density on the ring system, including the quinoline nitrogen atom. This enhanced electron density increases the basicity of the quinoline nitrogen, making it a stronger Lewis base. A more basic nitrogen donor generally forms a stronger coordinate bond with a metal ion, which can lead to an increase in the thermodynamic stability of the metal complex.

Rational Ligand Design Principles for Specific Metal Ion Selectivity and Sensing

The principles of rational ligand design can be applied to 8-Quinolinamine, 3,4-dimethyl- to develop ligands with high selectivity for specific metal ions, which is crucial for applications in metal ion sensing and extraction. rsc.org The design strategy often involves modifying the ligand structure to fine-tune its binding affinity and to incorporate a signaling mechanism.

One common approach is to develop fluorescent chemosensors. nih.gov The quinoline moiety itself can be fluorescent, and its fluorescence properties can be modulated upon coordination with a metal ion. This can occur through mechanisms such as chelation-enhanced fluorescence (CHEF), where the chelation to a metal ion rigidifies the ligand structure and reduces non-radiative decay pathways, leading to an increase in fluorescence intensity. nih.gov

The 3,4-dimethyl substituents on the 8-aminoquinoline core can play a role in tuning the selectivity of the sensor. The steric and electronic effects of these groups can be exploited to create a binding pocket that is complementary in size and electronic character to a specific target metal ion. For example, the steric hindrance introduced by the methyl groups might prevent the coordination of larger metal ions, thereby enhancing the selectivity for smaller ones.

Further modifications to the 8-Quinolinamine, 3,4-dimethyl- scaffold could involve the introduction of other functional groups to enhance its sensing capabilities. For instance, attaching a fluorophore to the ligand could lead to a ratiometric sensor, where the emission wavelength shifts upon metal binding, providing a more reliable sensing signal. The design of such sensors requires a careful balance between the binding affinity of the ligand for the target metal ion and the efficiency of the signaling mechanism.

Mechanistic Investigations of Molecular Interactions and Bioactivity Profiles of 8 Quinolinamine, 3,4 Dimethyl Derivatives

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are crucial for optimizing the pharmacological activity of quinoline (B57606) derivatives. orientjchem.org These studies systematically alter the chemical structure of a lead compound to identify which functional groups and structural features are essential for its biological effects. For 8-aminoquinoline (B160924) derivatives, SAR investigations have revealed several key determinants of activity.

The quinoline nucleus itself is a versatile scaffold, but its efficacy is highly dependent on the nature and position of its substituents. orientjchem.orgontosight.ai For instance, in the context of antimalarial activity, the presence of a 6-methoxy group, as seen in the parent drug primaquine (B1584692), is known to enhance efficacy. who.int Conversely, introducing substituents at the 7-position of the quinoline ring generally leads to a loss of activity. who.int

The side chain attached to the 8-amino group is another critical element. Modifications here can significantly impact both potency and metabolic stability. Research on 4-aminoquinoline (B48711) hybrids has also shown that the nature of the substituent at the 4-position can be pivotal for activity. nih.gov For example, the introduction of a substituent at position 4 on the quinoline ring can enhance a compound's potency against cancer cells. orientjchem.org

In a series of potent and selective α2C-adrenoceptor antagonists based on a 4-aminoquinoline scaffold, a substituent at the 3-position of the quinoline ring was found to be absolutely critical for activity. acs.orgresearchgate.net Furthermore, substitutions at the 3-position of an attached piperazine (B1678402) ring had a significant and stereospecific beneficial effect on receptor affinity and potency. acs.orgresearchgate.net This highlights the stereochemical and positional importance of substituents. Studies on other quinoline derivatives have shown that the introduction of a fluorine atom at position 6 can significantly enhance antibacterial activity. orientjchem.org

The table below summarizes key SAR findings for quinoline derivatives, which provide a framework for understanding the potential bioactivity of 3,4-dimethyl-8-quinolinamine analogues.

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Quinoline Derivatives

| Position of Substitution | Effect on Bioactivity | Example Activity | Reference |

|---|---|---|---|

| Position 3 | A substituent in this position can be critical for activity. | α2C-Adrenoceptor Antagonism | acs.orgresearchgate.net |

| Position 4 | Substituents can enhance potency. | Anticancer | orientjchem.org |

| Position 5 | Introduction of groups like phenylthio or phenoxy can reduce toxicity while retaining activity. | Antimalarial | who.int |

| Position 6 | A methoxy (B1213986) group often enhances activity; a fluorine atom can boost antibacterial effects. | Antimalarial, Antibacterial | orientjchem.orgwho.int |

| Position 7 | Introduction of groups generally leads to loss of activity. | Antimalarial | who.int |

Enzyme Inhibition Kinetics and Mechanistic Binding Studies (In Vitro)

The biological activity of 8-quinolinamine derivatives is often mediated by their ability to inhibit specific enzymes. In vitro kinetic studies are essential for quantifying this inhibitory potential and understanding the mechanism of binding. A variety of quinoline-based compounds have been identified as potent inhibitors of enzymes implicated in a range of diseases.

For example, derivatives have been designed to target cholinesterases, which are key enzymes in the pathophysiology of Alzheimer's disease. nih.gov Some piperazine-quinoline hybrids have shown significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values in the low micromolar range. researchgate.net Similarly, 8-aminoquinoline-melatonin hybrids have been evaluated as dual inhibitors of AChE and BuChE. nih.govamegroups.cn

Other enzymatic targets for quinoline derivatives include those involved in cell cycle regulation and cancer progression. For instance, certain 5,8-quinolinedione (B78156) compounds were identified as inhibitors of the human Cdc25B phosphatase, with one derivative containing a 2-morpholin-4-ylethylamine substituent exhibiting an IC50 value of 0.21 µM. nih.gov Quinoline derivatives have also been investigated as inhibitors of topoisomerases, enzymes that are critical for DNA replication and are targeted by many anticancer drugs. acs.orgnih.gov One study identified a 4-oxoquinoline-3-carboxamide derivative as a potent cytotoxic agent that likely acts by inhibiting topoisomerase II. nih.gov In addition, 8-aminoquinoline therapeutics have been shown to interact with and inhibit human monoamine oxidases A and B (MAO-A and MAO-B), enzymes involved in neurotransmitter metabolism. mdpi.com

The table below presents a selection of in vitro enzyme inhibition data for various quinoline derivatives, illustrating the range of targets and potencies.

Table 2: In Vitro Enzyme Inhibition by Quinoline Derivatives

| Derivative Class | Target Enzyme | Inhibition (IC50) | Reference |

|---|---|---|---|

| Phosphorus-quinoline hybrid | Acetylcholinesterase (AChE) | 6.11 nM | researchgate.net |

| Phosphorus-quinoline hybrid | Butyrylcholinesterase (BChE) | 1.97 nM | researchgate.net |

| 5,8-Quinolinedione derivative | Human Cdc25B Phosphatase | 0.21 µM | nih.gov |

| Quinoline-based compound | Topoisomerase 1 (Top1) | 29 nM | acs.org |

| 8-Aminoquinoline derivative | Monoamine Oxidase A (MAO-A) | 0.1 µM - 200 µM (Range) | mdpi.com |

| 8-Aminoquinoline derivative | Monoamine Oxidase B (MAO-B) | 0.1 µM - 200 µM (Range) | mdpi.com |

| 8-Aminoquinoline-melatonin hybrid | Self-induced Aβ aggregation | 41.4% inhibition at 10 µM | amegroups.cn |

Elucidation of Biomolecular Interactions within Defined Cellular Models

Understanding how 8-quinolinamine derivatives interact with biomolecules within a cellular context is key to deciphering their mechanisms of action. These interactions can range from direct binding to protein targets to the modulation of complex macromolecular assemblies and cellular signaling pathways.

In defined cellular models, 8-aminoquinoline-based compounds have demonstrated significant neuroprotective effects. For example, two 8-aminoquinoline–uracil copper complexes were shown to protect human neuroblastoma SH-SY5Y cells from hydrogen peroxide-induced oxidative stress. nih.govacs.org These complexes restored cell survival, reduced apoptosis, and preserved mitochondrial function by upregulating the sirtuin 1 (SIRT1)/3-FOXO3a signaling pathway. nih.govacs.org This pathway is crucial for cellular stress resistance and longevity. researchgate.net

Molecular docking studies provide further insight into these biomolecular interactions at an atomic level. Such in silico methods predict the binding poses of ligands within the active sites of their protein targets. For instance, docking studies of 4-aminoquinoline derivatives against the penicillin-binding protein 2a (PBP2a) of Methicillin-resistant Staphylococcus aureus (MRSA) revealed key interactions. mdpi.com The analysis highlighted that residues such as ALA601, ILE614, and SER400 are critical for stabilizing the ligand-protein complex, suggesting these compounds could act as antibacterial agents by inhibiting bacterial cell wall synthesis. mdpi.com Similarly, docking studies on derivatives of thiopyrano[2,3-b]quinolines against the anticancer peptide CB1a identified interactions with key amino acid residues like ILE-8, LYS-7, and TRP-12, suggesting a basis for their potential antitumor activity. nih.gov

These cellular and computational studies demonstrate that the biological effects of these compounds arise from specific interactions with proteins, which in turn modulate critical cellular pathways related to apoptosis, cell proliferation, and stress response. acs.org

Identification and Validation of Molecular Targets and Biological Pathways

A critical step in understanding the pharmacology of 8-quinolinamine derivatives is the identification and validation of their specific molecular targets and the biological pathways they modulate. This process often involves a combination of computational prediction, biochemical assays, and cell-based experiments.

One effective strategy for target identification, particularly for anti-infective agents, is to generate resistant organisms. By culturing pathogens like Plasmodium (the malaria parasite) in the presence of a compound, researchers can select for resistant strains. nih.gov Subsequent genetic analysis of these resistant lines can pinpoint mutations in the gene encoding the drug's target. nih.gov

For anticancer quinolines, various targets have been identified. Some derivatives act as topoisomerase poisons, trapping the enzyme on the DNA and leading to lethal double-strand breaks. acs.orgnih.gov The target can be validated in vitro through DNA relaxation assays and in cells by observing the formation of Topoisomerase-DNA cleavage complexes (Top1cc). acs.org Another identified target is the proteasome, a cellular machine responsible for protein degradation. A quinolin-chlorobenzothioate derivative, QCBT7, was found to inhibit the proteasome, leading to the accumulation of ubiquitylated proteins in cancer cells, a hallmark of proteasome inhibition. nih.gov

More recently, quinoline derivatives have been identified as inhibitors of the NLRP3 inflammasome, a multiprotein complex that plays a key role in inflammation. researchgate.net The potential anti-inflammatory mechanism of compounds like chloroquine (B1663885) may be linked to their ability to inhibit NLRP3 inflammasome activity. researchgate.net In other studies, 8-aminoquinoline derivatives were found to interfere with fundamental metabolic pathways in Leishmania parasites, initially inhibiting DNA synthesis, followed by RNA and protein synthesis. ishs.org

The identification of these diverse targets—from enzymes like topoisomerases to large protein complexes like the proteasome and inflammasome—underscores the versatility of the quinoline scaffold in interacting with a wide array of biological macromolecules. acs.orgnih.govresearchgate.net

Catalytic Applications of 8 Quinolinamine, 3,4 Dimethyl Based Systems

Role as Directing Groups in C-H Activation and Functionalization

The 8-aminoquinoline (B160924) moiety, and by extension its derivatives like 8-Quinolinamine, 3,4-dimethyl-, is a well-established and powerful bidentate directing group in transition metal-catalyzed C-H activation. rsc.orgrsc.org This directing capability stems from its ability to form stable 5- or 6-membered metallacycle intermediates with various transition metals, including palladium, rhodium, and nickel. acs.orgnih.gov This chelation brings the metal catalyst in close proximity to specific C-H bonds, enabling their selective cleavage and subsequent functionalization.

The robustness of the 8-aminoquinoline directing group allows for a wide range of C-H functionalization reactions. For instance, it has been successfully employed in palladium-catalyzed ortho-C–H glycosylation of arenes, using glycosyl chlorides as coupling partners. acs.orgnih.gov This methodology has been extended to the functionalization of complex molecules, such as derivatives of the antidiabetic drug repaglinide, demonstrating its utility in late-stage modification. nih.gov

Furthermore, the 8-aminoquinoline auxiliary has proven effective in nickel-catalyzed C-H amination reactions, where benzamides are coupled with alkyl amines. acs.org It also facilitates nickel-catalyzed arylation of β-C(sp³)–H bonds in aliphatic amides. rsc.org While the parent 8-aminoquinoline is often used, substituted derivatives are also crucial. For example, the 5-chloro-8-aminoquinoline has been shown to be optimal for the nickel-catalyzed synthesis of β-lactams from aliphatic amides. rsc.org

The directing group's influence extends to controlling regioselectivity. In cobalt-catalyzed remote C-H functionalization of 8-aminoquinoline compounds, the reaction proceeds via a Single Electron Transfer (SET) mechanism, leading to functionalization at the C5 position. core.ac.uk This highlights the versatility of the quinoline (B57606) scaffold in directing reactions to different positions depending on the metal and reaction conditions.

Below is a table summarizing selected C-H functionalization reactions directed by 8-aminoquinoline and its derivatives.

| Metal Catalyst | C-H Bond Type | Functionalization | Coupling Partner | Directing Group | Reference |

| Palladium | ortho-C(sp²)–H | Glycosylation | Glycosyl Chlorides | 8-Aminoquinoline | acs.orgnih.gov |

| Nickel | ortho-C(sp²)–H | Amination | Alkyl Amines | 8-Aminoquinoline | acs.org |

| Nickel | β-C(sp³)–H | Arylation | Aryl Iodides | 8-Aminoquinoline | rsc.org |

| Nickel | β-C(sp³)–H | Cyclization | - | 5-Chloro-8-aminoquinoline | rsc.org |

| Cobalt | C5–H (remote) | Nitration | tert-Butyl Nitrite | 8-Aminoquinoline | core.ac.uk |

| Palladium | Benzylic C(sp³)–H | Arylation | Aryl Halides | 8-Aminoquinoline | snnu.edu.cn |

Applications in Metal-Catalyzed Organic Transformations

Beyond its primary role in C-H activation, the 8-Quinolinamine, 3,4-dimethyl- scaffold and its parent structure are integral to a broader range of metal-catalyzed organic transformations. The bidentate nature of the 8-aminoquinoline ligand is crucial for stabilizing metal centers and influencing the outcome of various coupling reactions.

In palladium-catalyzed enantioselective C-H functionalization, chiral ligands are often used in conjunction with the 8-aminoquinoline directing group to achieve stereocontrol. For example, BINOL-derived phosphoric acids and phosphoramidites have been employed as chiral ligands in the palladium-catalyzed arylation of benzylic C–H bonds, albeit with varying degrees of success in enantioselectivity. snnu.edu.cn This demonstrates the ongoing efforts to fine-tune catalytic systems involving the 8-aminoquinoline motif for asymmetric synthesis.

The Miura group developed a nickel-catalyzed C-H coupling of benzamides derived from 8-aminoquinoline with aziridines. researchgate.net This reaction proceeds without an external ligand and leads to the formation of 3,4-dihydroisoquinolinones through a cascade of C-H alkylation and intramolecular amidation, with the directing group being removed in the process. researchgate.net

The versatility of the 8-aminoquinoline system is further highlighted by its use in copper-catalyzed reactions. For instance, a copper-mediated decarboxylative coupling of benzamides with potassium malonate monoesters has been developed, where the 8-aminoquinoline directs the C-H cleavage. oup.com

The following table showcases the diversity of metal-catalyzed transformations utilizing 8-aminoquinoline-based systems.

| Metal Catalyst | Transformation Type | Substrates | Product | Key Feature | Reference |

| Nickel | C-H Alkylation/Amidation Cascade | Benzamides, Aziridines | 3,4-Dihydroisoquinolinones | Ligand-free, DG removal | researchgate.net |

| Palladium | Enantioselective C-H Arylation | Benzylic Amides, Aryl Halides | Chiral Arylated Products | Use of chiral co-ligands | snnu.edu.cn |

| Copper | Decarboxylative Alkylation | Benzamides, Malonate Monoesters | Alkylated Benzamides | C-H cleavage directed by 8-AQ | oup.com |

Development of Homogeneous and Heterogeneous Catalytic Systems

The development of both homogeneous and heterogeneous catalytic systems is crucial for practical applications, offering advantages in terms of catalyst recovery, recyclability, and process efficiency. While many of the applications of 8-Quinolinamine, 3,4-dimethyl- and its parent structure are in homogeneous catalysis, where the catalyst and reactants are in the same phase, there is a growing interest in creating heterogeneous counterparts. libretexts.orgresearchgate.net

Homogeneous Catalysis:

Most of the catalytic systems discussed in the previous sections operate under homogeneous conditions. For example, the nickel-catalyzed C-H coupling with aziridines and the palladium-catalyzed enantioselective arylations are typically carried out with soluble metal complexes in organic solvents. snnu.edu.cnresearchgate.net Homogeneous catalysts often exhibit high activity and selectivity due to the well-defined nature of the active species. researchgate.net Water-soluble catalysts based on Ru-arene complexes with 8-aminoquinoline-based ligands have been investigated for the dehydrogenation of formic acid, highlighting a move towards more environmentally friendly aqueous reaction media. mdpi.com

Heterogeneous Catalysis:

The transition from homogeneous to heterogeneous catalysis is a significant goal in green chemistry, aiming to simplify catalyst separation and reuse. unistra.fr One approach is the immobilization of homogeneous catalysts onto solid supports. Zeolites, with their well-defined pore structures and high surface areas, are promising supports for creating "heterogenized" homogeneous catalysts. unistra.fr While specific examples of 8-Quinolinamine, 3,4-dimethyl- immobilized on supports are not detailed in the provided search results, the broader concept of using chelating ligands to anchor metal catalysts to solid supports is a well-established strategy. This approach aims to combine the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. unistra.fr

The development of heterogeneous catalysts often involves supporting metal nanoparticles or complexes on materials like carbon, alumina, or silica (B1680970). mdpi.comresearchgate.net For instance, platinum supported on carbon (Pt/C) has been shown to be an effective heterogeneous catalyst for the dehydrogenation of perhydro-dibenzyltoluene, a potential liquid organic hydrogen carrier. mdpi.com While not directly involving the 8-aminoquinoline ligand, this illustrates the principles of heterogeneous catalyst design that could be applied to systems incorporating this scaffold.

The table below compares the key features of homogeneous and heterogeneous catalytic systems.

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst Phase | Same phase as reactants | Different phase from reactants |

| Activity/Selectivity | Often high and well-defined | Can be high, may be influenced by support |

| Catalyst Separation | Difficult, often requires extraction or distillation | Easy, typically by filtration or centrifugation |

| Recyclability | Often challenging | Generally straightforward |

| Thermal Stability | Can be lower | Often higher |

| Example System | Soluble Ni(II) complex with 8-aminoquinoline ligand | Pt nanoparticles on a carbon support (Pt/C) |

Exploration of 8 Quinolinamine, 3,4 Dimethyl in Advanced Materials Science

Development of Fluorescent Probes and Sensing Materials

The 8-aminoquinoline (B160924) core structure is a well-established fluorophore, and its derivatives are extensively studied for their application as fluorescent probes, particularly for the detection of metal ions. The nitrogen atom of the amino group and the quinoline (B57606) ring's nitrogen atom can act as a chelating site, which upon binding with a metal ion, often results in a significant change in the compound's fluorescence properties. This "turn-on" or "turn-off" fluorescent response forms the basis of its sensing capabilities.

Derivatives of 8-aminoquinoline have shown remarkable selectivity and sensitivity for various metal ions, most notably Zn²⁺. nih.govresearchgate.net The introduction of carboxamide groups to the 8-aminoquinoline structure has been a recent trend to enhance water solubility and cell membrane permeability for biological sensing applications. nih.gov The fluorescence sensing mechanism is often attributed to processes like internal charge transfer (ICT), where the coordination of a metal ion alters the electron density distribution within the molecule, thereby affecting its emission spectrum.

While direct studies on 8-Quinolinamine, 3,4-dimethyl- as a fluorescent probe are not extensively documented, the presence of electron-donating methyl groups at the 3 and 4 positions would be expected to influence the electronic properties of the quinoline ring system. These substitutions could potentially modulate the compound's binding affinity and selectivity towards specific analytes, as well as shift its excitation and emission wavelengths. The table below outlines the general properties of related aminoquinoline-based fluorescent probes, offering a predictive framework for the potential characteristics of 8-Quinolinamine, 3,4-dimethyl-.

Table 1: Characteristics of 8-Aminoquinoline-Based Fluorescent Probes

| Derivative Class | Target Analyte | Typical Mechanism | Potential Influence of 3,4-dimethyl Substitution |

|---|---|---|---|

| General 8-Aminoquinolines | Metal Ions (e.g., Zn²⁺, Cu²⁺) | Chelation-Enhanced Fluorescence (CHEF), Internal Charge Transfer (ICT) | Altered binding affinity and selectivity, potential red-shift in emission |

| 8-Amidoquinolines | Metal Ions, Biological Molecules | Enhanced water solubility and biocompatibility | Could be synthetically incorporated to fine-tune properties |

Further research into the specific interactions of 8-Quinolinamine, 3,4-dimethyl- with various analytes is necessary to fully elucidate its potential as a specialized fluorescent probe.

Applications in Optoelectronic Devices and Functional Materials

Quinoline and its derivatives are recognized for their potential in optoelectronic applications, largely due to their charge transport and electroluminescent properties. researchgate.net Tris(8-hydroxyquinoline)aluminum (Alq3) is a classic example of a quinoline derivative widely used in organic light-emitting diodes (OLEDs) as an electron-transporting and emitting layer. The inherent fluorescence of the quinoline scaffold makes its derivatives attractive candidates for emissive materials in such devices.

While there is a lack of specific data on the application of 8-Quinolinamine, 3,4-dimethyl- in optoelectronic devices, the general principles of molecular design for organic electronics suggest that it could serve as a building block for:

Emissive Materials: By incorporating it into larger conjugated systems, its inherent fluorescence could be harnessed for light emission in OLEDs.

Host Materials: For phosphorescent emitters, where it could form a suitable matrix to facilitate energy transfer.

Hole-Transporting Materials: Depending on its ionization potential, it might be suitable for facilitating the transport of positive charges.

The following table summarizes the potential roles of quinoline derivatives in optoelectronic devices and how the specific substitution pattern of 8-Quinolinamine, 3,4-dimethyl- might be relevant.

Table 2: Potential Optoelectronic Applications of Quinoline Derivatives

| Application | Key Property | Potential Role of 8-Quinolinamine, 3,4-dimethyl- |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, Charge Transport | Emissive layer, Hole-transport layer, Host material |

| Organic Photovoltaics (OPVs) | Light Absorption, Charge Separation | Donor or acceptor component in the active layer |

Detailed characterization of the photophysical and electrochemical properties of 8-Quinolinamine, 3,4-dimethyl- is a prerequisite for its successful integration into functional optoelectronic devices.

Integration into Hybrid and Polymeric Materials for Specific Functionalities

The incorporation of functional organic molecules into larger material frameworks, such as hybrid materials and polymers, is a powerful strategy for creating materials with tailored properties. mdpi.com The amino group of 8-Quinolinamine, 3,4-dimethyl- provides a reactive site for its covalent integration into polymeric structures. This can be achieved through various polymerization techniques or by post-polymerization modification.

Functionalizing polymers with 8-quinolinamine moieties can imbue the resulting material with the fluorescent and ion-binding properties of the quinoline unit. mdpi.com Such materials could find applications in:

Sensing Films and Membranes: For the detection of analytes in solution or in the gas phase.

Smart Coatings: That respond to environmental stimuli with a change in color or fluorescence.

Functional Nanoparticles: For applications in bioimaging and diagnostics.

In the realm of hybrid materials, 8-Quinolinamine, 3,4-dimethyl- could be used to modify the surface of inorganic materials like silica (B1680970) or metal oxides. This surface functionalization can improve the compatibility between the organic and inorganic phases and introduce new functionalities at the interface. For instance, quinoline-functionalized nanoparticles could exhibit both the optical properties of the organic molecule and the magnetic or catalytic properties of the inorganic core.

The development of such advanced materials requires a deep understanding of the structure-property relationships of the constituent components. While the specific integration of 8-Quinolinamine, 3,4-dimethyl- into hybrid and polymeric systems is a nascent area of research, the versatility of the 8-aminoquinoline scaffold suggests a promising future for its derivatives in the creation of next-generation functional materials.

Future Research Trajectories and Outlook for 8 Quinolinamine, 3,4 Dimethyl

Innovations in Asymmetric Synthesis and Chiral Derivatization

Asymmetric synthesis, the cornerstone of producing enantiomerically pure compounds, is a critical area for the future development of 8-Quinolinamine, 3,4-dimethyl- derivatives. chiralpedia.com The biological activity of chiral molecules is often dependent on their specific stereochemistry, making enantioselective synthesis paramount for pharmaceutical applications. chiralpedia.comnumberanalytics.com

Future research will likely focus on the development of novel catalytic systems that can achieve high enantioselectivity in reactions involving the 8-Quinolinamine, 3,4-dimethyl- core. This includes the design of new chiral catalysts, such as metal complexes and organocatalysts, tailored for quinoline (B57606) derivatization. numberanalytics.com A particularly promising avenue is the use of the 8-aminoquinoline (B160924) group itself as a chiral directing group. The 8-aminoquinoline moiety has been successfully employed as a bidentate directing group in transition-metal-catalyzed C-H activation reactions, enabling the stereoselective construction of complex molecules. semanticscholar.orgrsc.orgacs.org Future work could adapt these methods to the 3,4-dimethyl- substituted scaffold, allowing for the enantioselective introduction of various functional groups.

The development of chiral derivatization strategies will be instrumental. By reacting 8-Quinolinamine, 3,4-dimethyl- with chiral reagents, diastereomeric products can be formed, which can then be separated to yield enantiomerically pure compounds. This approach, coupled with advanced synthetic methodologies, will expand the library of available chiral derivatives for biological screening and materials science applications.

Table 1: Potential Asymmetric Synthesis Strategies

| Strategy | Description | Potential Advantage |

|---|---|---|

| Chiral Catalysis | Use of chiral transition metal complexes (e.g., with Rhodium, Ruthenium, Iridium) or organocatalysts to induce enantioselectivity in reactions. numberanalytics.commdpi.com | High catalytic efficiency and turnover, enabling the synthesis of large quantities of chiral product from a small amount of catalyst. |

| Directing Group-Mediated C-H Functionalization | Utilizing the inherent 8-amino group as a directing group in combination with a chiral ligand to achieve stereoselective C-H bond functionalization at other positions on the quinoline ring. rsc.orgacs.org | High regioselectivity and stereoselectivity by pre-organizing the substrate-catalyst complex. |

| Chiral Derivatizing Agents | Reaction with an enantiomerically pure reagent to form a mixture of diastereomers, which can be separated chromatographically, followed by removal of the chiral auxiliary. | Access to enantiopure compounds without the need for developing a new asymmetric catalytic system. |

| Biocatalysis | Employment of enzymes as catalysts to perform highly selective and efficient reactions under mild conditions. numberanalytics.com | Exceptional stereoselectivity and environmentally friendly reaction conditions. |

Application of Advanced Spectroscopic Techniques for Real-Time Mechanistic Analysis

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new, more efficient ones. The application of advanced spectroscopic techniques for real-time analysis of reactions involving 8-Quinolinamine, 3,4-dimethyl- is a key future research direction.

Techniques such as in-situ NMR spectroscopy, stopped-flow UV-Vis, and Raman spectroscopy can provide invaluable data on reaction kinetics, the formation of transient intermediates, and the influence of various reaction parameters. More advanced methods like photoionization and photoelectron photoion coincidence spectroscopy are emerging as powerful tools for identifying elusive reactive intermediates and unequivocally assigning their isomeric structures, which could be pivotal in understanding complex catalytic cycles. rsc.org For instance, studying the interaction of 8-Quinolinamine, 3,4-dimethyl- based compounds with biological targets like proteins can be achieved using a combination of fluorescence spectroscopy, circular dichroism, and 3D fluorescence analysis to elucidate binding mechanisms and conformational changes. nih.gov These insights are crucial for the rational design of molecules with specific biological activities. nih.gov

Table 2: Advanced Spectroscopic Techniques for Mechanistic Studies

| Technique | Information Gained | Relevance to 8-Quinolinamine, 3,4-dimethyl- |

|---|---|---|

| In-situ NMR Spectroscopy | Real-time monitoring of reactant consumption and product formation; identification of intermediates. | Optimization of synthesis protocols and understanding reaction pathways. |

| Photoionization Mass Spectrometry | Isomer-selective detection of reactive intermediates in complex chemical environments like catalytic reactions. rsc.org | Elucidation of detailed catalytic mechanisms for reactions involving the quinoline scaffold. |

| Circular Dichroism (CD) Spectroscopy | Analysis of secondary structure changes in macromolecules (e.g., proteins, DNA) upon binding. nih.gov | Understanding the interaction of chiral derivatives with biological targets. |

| Fluorescence Quenching Analysis | Determination of binding constants, binding sites, and quenching mechanisms with biomolecules. nih.gov | Quantifying the affinity of novel analogues for target proteins in drug discovery. |

High-Throughput Computational Screening and Rational Design of Novel Analogues

The convergence of computational chemistry and high-performance computing has revolutionized the process of drug discovery and materials science. rsc.org High-throughput computational screening (HTCS) allows for the rapid in silico evaluation of vast virtual libraries of compounds, predicting their properties and potential activities before committing to laborious and expensive laboratory synthesis. rsc.orgsioc-journal.cn